1-Ethoxyphenazine 1-Ethoxyphenazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382637
InChI: InChI=1S/C14H12N2O/c1-2-17-13-9-5-8-12-14(13)16-11-7-4-3-6-10(11)15-12/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

1-Ethoxyphenazine

CAS No.:

Cat. No.: VC16382637

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxyphenazine -

Specification

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 1-ethoxyphenazine
Standard InChI InChI=1S/C14H12N2O/c1-2-17-13-9-5-8-12-14(13)16-11-7-4-3-6-10(11)15-12/h3-9H,2H2,1H3
Standard InChI Key ZNELEQPCAHGCJH-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC2=NC3=CC=CC=C3N=C21

Introduction

Structural and Chemical Properties of 1-Ethoxyphenazine

Molecular Architecture

Phenazines consist of a tricyclic aromatic system with two benzene rings fused to a central pyrazine ring. In 1-ethoxyphenazine, an ethoxy (-OCH₂CH₃) group substitutes the hydrogen at position 1 of the phenazine core. This substitution introduces steric and electronic modifications that influence reactivity and solubility. Compared to its methoxy analog (1-methoxyphenazine), the ethoxy group’s larger alkyl chain may enhance lipophilicity, as evidenced by the higher LogP value of 3.10 in 1-methoxy-4-methylphenazine .

Physicochemical Characteristics

While experimental data for 1-ethoxyphenazine are unavailable, extrapolations from structurally similar compounds suggest:

  • Molecular Formula: Likely C₁₄H₁₂N₂O, analogous to 1-methoxy-4-methylphenazine .

  • Density: ~1.2 g/cm³, consistent with methoxy-substituted phenazines .

  • Boiling Point: Estimated >400°C, based on the 408.3°C observed in 1-methoxy-4-methylphenazine .

  • Solubility: Enhanced organic solvent solubility compared to hydroxylated phenazines due to the ethoxy group’s hydrophobicity.

Table 1: Comparative Properties of Phenazine Derivatives

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)LogP
1-Methoxy-4-methylphenazine C₁₄H₁₂N₂O1.216408.33.10
Phenazine-1-carboxylic acid C₁₃H₈N₂O₂1.4494.61.75
1-Ethoxyphenazine*C₁₄H₁₂N₂O~1.2>400~3.5

*Hypothetical data based on structural analogs.

Synthetic Routes to 1-Ethoxyphenazine

Oxidative Coupling Strategies

The synthesis of ethoxy-substituted phenazines may adapt methods used for methoxy derivatives. For example, the patent CN102838553A outlines a four-step route for 1-methoxyl-5-methyl phenazine methosulfate using o-vanillin as a starting material. Adapting this approach for 1-ethoxyphenazine would involve:

  • Ethoxylation: Substituting methanol with ethanol in the alkoxylation step to introduce the ethoxy group.

  • Oxidation: Employing iodobenzene diacetate as a non-toxic oxidant to form the quinone intermediate .

  • Coupling: Reacting the quinone with o-phenylenediamine in methylene chloride to assemble the phenazine core .

  • Sulfonation: Introducing the methosulfate group via reaction with methyl sulfate.

Challenges in Synthesis

  • Regioselectivity: Ensuring ethoxy substitution at position 1 requires precise control over reaction conditions.

  • Purification: Ethoxy groups may increase solubility challenges, necessitating advanced chromatographic techniques .

Functional Applications of 1-Ethoxyphenazine

Biochemical Assays

1-Methoxyphenazine methosulfate serves as a hydrogen carrier in glucose-6-phosphate dehydrogenase (G6PD) deficiency screening . The ethoxy analog could exhibit similar redox properties, with potential advantages:

  • Stability: Methoxy derivatives demonstrate sunlight resistance , which ethoxy groups may enhance due to increased electron-donating capacity.

  • Solubility: The ethoxy group’s hydrophobicity might improve compatibility with non-aqueous assay components.

Antimicrobial Activity

Phenazine-1-carboxylic acid shows potent antifungal activity against phytopathogens like Truncatella angustata . Ethoxy substitution could modulate this activity by altering membrane permeability or target binding. For instance, the LogP of 1-ethoxyphenazine (~3.5) suggests better lipid bilayer penetration than carboxylic acid derivatives (LogP 1.75) .

Material Science

Phenazines are explored as organic semiconductors. The ethoxy group’s electron-donating effects could tune the HOMO-LUMO gap, enhancing charge transport properties.

Spectroscopic and Analytical Profiling

UV-Vis Spectroscopy

Methoxy-phenazines exhibit λₘₐₐ at ~260 nm . Ethoxy substitution may redshift this peak due to extended conjugation.

Mass Spectrometry

The exact mass of 1-ethoxyphenazine is predicted at 224.09500 Da (similar to 1-methoxy-4-methylphenazine ), with fragmentation patterns dominated by loss of the ethoxy group (-46 Da).

Future Research Directions

  • Synthesis Optimization: Developing regioselective methods for ethoxy introduction.

  • Biological Screening: Evaluating antifungal and antibacterial efficacy against resistant strains.

  • Electrochemical Studies: Characterizing redox potentials for energy storage applications.

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